molecular formula C9H11NO2 B8754149 Methyl 5-ethylpyridine-3-carboxylate

Methyl 5-ethylpyridine-3-carboxylate

Cat. No. B8754149
M. Wt: 165.19 g/mol
InChI Key: SVJRFDLLBQTDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-ethylpyridine-3-carboxylate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 5-ethylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

SVJRFDLLBQTDOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromopyridine-3-carboxylate (10.0 g, 46.29 mmol) in anhydrous dioxane (100 mL) at room temperature was added (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (677 mg, 0.925 mmol). Then, diethylzinc (5.71 g, 38 mL, 46.29 mmol, 15% solution in toluene) was added dropwise. The reaction mixture was heated at 70° C. for 45 minutes, then cooled to room temperature and quenched with MeOH. The mixture was extracted with ethyl acetate (2×250 mL) and washed with water, 0.1 N HCl, and brine. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated, and the residue was purified by CombiFlash using 0-30% ethyl acetate and hexane to provide methyl 5-ethylpyridine-3-carboxylate as a yellow oil (4.20 g, 55% yield); 1H NMR (400 MHz, CDCl3): δ 1. (t, 3H), 1.45 (t, 3H), 2.78 (q, 2H), 3.99 (s, 3H), 8.15 (s, 1H), 8.65 (s, 1H), 8.89 (s, 1H); M+ 165.1.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two

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